molecular formula C29H28ClF3N8O4 B10856262 5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide

5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide

Cat. No.: B10856262
M. Wt: 645.0 g/mol
InChI Key: LGAFZGSECXDYIR-ZDUSSCGKSA-N
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Description

JNJ-65234637 is a small molecule drug developed by Janssen Research & Development LLC. It is a potent and selective inhibitor of the B-cell lymphoma 6 (BCL6) protein, which is a transcriptional repressor involved in the regulation of various cellular processes. BCL6 is known to be deregulated in several forms of non-Hodgkin lymphoma, particularly diffuse large B-cell lymphoma (DLBCL) .

Preparation Methods

The synthesis of JNJ-65234637 involves a series of structure-guided optimizations starting from a virtual screen hit with binding activity in the high micromolar range. The synthetic route includes multiple steps of chemical reactions, including the formation of key intermediates and final coupling reactions to achieve the desired compound. The reaction conditions are carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

JNJ-65234637 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are used to introduce different substituents into the molecule, enhancing its pharmacological properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of JNJ-65234637 with modified functional groups .

Scientific Research Applications

JNJ-65234637 has a wide range of scientific research applications, including:

Mechanism of Action

JNJ-65234637 exerts its effects by selectively inhibiting the BCL6 protein. BCL6 functions as a transcriptional repressor by forming complexes with co-repressors and binding to specific DNA sequences to regulate gene expression. JNJ-65234637 disrupts the interaction between BCL6 and its co-repressors, thereby inhibiting its transcriptional repressor activity. This leads to the reactivation of genes that are normally repressed by BCL6, resulting in the inhibition of cancer cell growth and proliferation .

Properties

Molecular Formula

C29H28ClF3N8O4

Molecular Weight

645.0 g/mol

IUPAC Name

5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide

InChI

InChI=1S/C29H28ClF3N8O4/c1-13-10-38(2)6-7-40(13)19-9-17(22(30)26(33)36-19)35-20(42)12-39-11-16(14-8-15(27(34)44)25(43)24(32)23(14)31)21-28(39)37-18-4-3-5-41(18)29(21)45/h8-9,11,13,43H,3-7,10,12H2,1-2H3,(H2,34,44)(H,35,36,42)/t13-/m0/s1

InChI Key

LGAFZGSECXDYIR-ZDUSSCGKSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=C(C(=C2)NC(=O)CN3C=C(C4=C3N=C5CCCN5C4=O)C6=CC(=C(C(=C6F)F)O)C(=O)N)Cl)F)C

Canonical SMILES

CC1CN(CCN1C2=NC(=C(C(=C2)NC(=O)CN3C=C(C4=C3N=C5CCCN5C4=O)C6=CC(=C(C(=C6F)F)O)C(=O)N)Cl)F)C

Origin of Product

United States

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